2-[[6-(Cyclopentylamino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol
Description
This compound (CAS: 1275479-06-5) is a pyrazolo[3,4-d]pyrimidine derivative functionalized with a cyclopentylamino group at position 6 and an ethanolamine moiety at position 4. It serves as a chemical intermediate in pharmaceutical research, particularly in synthesizing kinase inhibitors due to its ability to modulate adenosine triphosphate (ATP)-binding pockets .
Properties
IUPAC Name |
2-[[6-(cyclopentylamino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6O/c1-19-12-10(8-15-19)11(14-6-7-20)17-13(18-12)16-9-4-2-3-5-9/h8-9,20H,2-7H2,1H3,(H2,14,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZBIPXQERIWGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NCCO)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[6-(Cyclopentylamino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the pyrazolopyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the cyclopentylamino group: This is achieved through nucleophilic substitution reactions.
Attachment of the ethanol group: This final step often involves the reaction of the intermediate with an appropriate alcohol under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[[6-(Cyclopentylamino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
2-[[6-(Cyclopentylamino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[[6-(Cyclopentylamino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations at Position 6
The substituent at position 6 critically influences physicochemical properties and biological activity. Key analogs include:
*Calculated based on structural analysis (cyclopentyl: C₅H₉ vs. diethyl: C₄H₁₀).
Key Observations:
- Lipophilicity: The cyclopentyl group (logP ~2.5 estimated) increases hydrophobicity compared to diethylamino (logP ~1.8) but is less lipophilic than benzylamino (logP ~3.2) .
- Steric Effects: Cyclopentyl’s bulkiness may hinder binding in shallow enzymatic pockets compared to diethylamino’s flexibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
